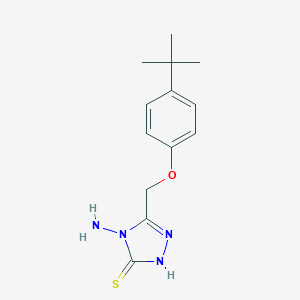

4-amino-5-(4-tert-butylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 4-amino-5-(4-tert-butylphenoxymethyl)-4H-1,2,4-triazole-3-thiol follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The IUPAC name for this compound is 4-amino-3-[(4-tert-butylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, which reflects the tautomeric form where the sulfur atom exists in the thione configuration rather than the thiol form. This nomenclature system accounts for the triazole ring numbering convention where nitrogen atoms occupy positions 1, 2, and 4, with carbon atoms at positions 3 and 5. The CAS registry number 496784-99-7 provides a unique identifier for this specific compound in chemical databases and literature.

The structural designation follows the systematic approach where the base triazole ring serves as the parent structure. The amino group at position 4 represents a primary amine functionality directly attached to the triazole nitrogen. The complex substituent at position 5 consists of a methylene bridge connecting the triazole ring to a phenoxy group, which itself bears a tert-butyl substitution at the para position of the benzene ring. This hierarchical naming system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community. The thiol functional group at position 3 exists in tautomeric equilibrium with the thione form, with spectroscopic evidence suggesting predominance of the thione tautomer under standard conditions.

Eigenschaften

IUPAC Name |

4-amino-3-[(4-tert-butylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-13(2,3)9-4-6-10(7-5-9)18-8-11-15-16-12(19)17(11)14/h4-7H,8,14H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZUXYWGELHKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazide Synthesis

Benzoic acid hydrazide is typically synthesized by reacting methyl benzoate with hydrazine hydrate in ethanol under reflux. Substituted hydrazides, such as 4-tert-butylphenoxyacetyl hydrazide, are prepared by substituting benzoic acid with 4-tert-butylphenoxyacetic acid. This step is critical for introducing the phenoxymethyl group.

Dithiocarbazinate Salt Formation

The hydrazide intermediate is treated with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate. For example, 4-tert-butylphenoxyacetyl hydrazide reacts with CS₂ in the presence of KOH to yield potassium 2-(4-tert-butylphenoxyacetyl)hydrazinecarbodithioate.

Cyclization to Triazole-Thiol

Cyclization of the dithiocarbazinate salt with hydrazine hydrate in boiling ethanol generates the 1,2,4-triazole-3-thiol core. The reaction proceeds via nucleophilic attack and elimination, forming the triazole ring. For this compound, cyclization at 80–90°C for 6–8 hours yields this compound.

Reaction Conditions:

Functionalization and Side-Chain Modifications

The tert-butylphenoxymethyl side chain is introduced during the hydrazide synthesis stage. However, post-cyclization modifications may include:

Schiff Base Formation

Condensation of the amino group (-NH₂) at position 4 with aldehydes or ketones forms Schiff bases, which are intermediates for further heterocyclic derivatization. For example, reacting with benzaldehyde in ethanol under acidic conditions yields the corresponding imine.

Optimization Strategies for Improved Yield

Solvent Selection

Polar aprotic solvents like DMF or DMSO enhance reaction rates for cyclization and alkylation steps, while ethanol-water mixtures improve solubility of intermediates.

Catalysis

Boric acid or acetic acid catalysis accelerates cyclization by stabilizing transition states. A study demonstrated a 15% yield increase with 5 mol% acetic acid.

Purification Techniques

Recrystallization from ethanol/water (1:1) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Melting points typically range from 210–215°C.

Characterization and Analytical Data

Spectroscopic Analysis

-

FTIR (KBr, cm⁻¹):

-

¹H NMR (DMSO-d₆, δ ppm):

-

¹³C NMR (DMSO-d₆, δ ppm):

Elemental Analysis

Calculated for C₁₄H₂₀N₄OS:

Challenges and Alternative Approaches

Competing Side Reactions

Oxidation of the thiol group to disulfides is mitigated by conducting reactions under nitrogen atmosphere.

Microwave-Assisted Synthesis

A patent (US10973810B2) describes microwave irradiation (100–150°C, 20–30 min) to reduce cyclization time to 1–2 hours, though yields remain comparable.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-(4-tert-butylphenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted phenoxymethyl derivatives. These products can be further utilized in various chemical and biological applications.

Wissenschaftliche Forschungsanwendungen

4-amino-5-(4-tert-butylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-amino-5-(4-tert-butylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. The triazole ring can also interact with various enzymes and receptors, influencing their function and contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Triazole derivatives with varying substituents at the 5-position exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects on Antioxidant Activity

Electron-donating groups (EDGs) like -NH₂ and -SH enhance antioxidant capacity by stabilizing free radicals. For example:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Exhibited an IC₅₀ of 5.84 μg/mL in DPPH assays, attributed to its phenyl group and EDGs .

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): Demonstrated comparable radical scavenging activity to AT, with pyridyl nitrogen contributing to electron delocalization .

- However, experimental data specific to this compound are lacking .

Table 1: Antioxidant Activity of Selected Triazoles

Anti-Tubercular Activity

- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Showed significant anti-tubercular activity (MIC: 1.56 μg/mL) due to fluorine-enhanced electronegativity and phenoxy group interactions with mycobacterial enzymes .

- Target Compound : The tert-butyl group may improve bioavailability and target binding via hydrophobic interactions, though direct anti-TB data are unavailable .

Photostabilization

- Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol): Effectively stabilized polystyrene (PS) films under UV exposure, attributed to UV absorption and radical scavenging by pyridyl groups .

- Target Compound: The tert-butylphenoxymethyl substituent could offer superior photostability by combining steric shielding and radical quenching, but experimental validation is needed .

Corrosion Inhibition

- AT and AP : Act as mixed-type inhibitors in acidic environments, with inhibition efficiencies of 85–92% at 10⁻³ M concentration. The phenyl and pyridyl groups facilitate adsorption onto metal surfaces .

- Target Compound: The bulky tert-butylphenoxymethyl group may enhance adsorption and film formation on mild steel, though its performance remains untested .

Toxicity Profile

- Tert-butyl Derivatives : Exhibited low toxicity in preliminary studies, likely due to reduced metabolic activation and enhanced excretion .

Biologische Aktivität

4-Amino-5-(4-tert-butylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a triazole ring substituted with an amino group and a phenoxymethyl group. The presence of sulfur in the thiol group enhances its reactivity and biological potential.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound showed activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 31.25 | Pseudomonas aeruginosa |

| Compound B | 62.5 | Staphylococcus aureus |

| Compound C | 125 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, suggesting their potential as antimicrobial agents .

Anticancer Activity

In addition to antimicrobial effects, triazole derivatives have been studied for their anticancer properties. A recent study focused on the cytotoxicity of various triazole compounds against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results indicated that certain derivatives were particularly effective in inhibiting cancer cell proliferation.

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | IGR39 (Melanoma) |

| Compound E | 15 | MDA-MB-231 (Breast Cancer) |

| Compound F | 20 | Panc-1 (Pancreatic Carcinoma) |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds in targeting cancer cells .

The biological activity of triazoles is largely attributed to their ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing binding affinity and selectivity. This interaction is crucial for their function as both antimicrobial and anticancer agents.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study involving patients with bacterial infections treated with triazole derivatives showed significant improvement in clinical outcomes compared to standard treatments.

- Cancer Treatment : Clinical trials assessing the use of triazole-containing compounds in combination therapies for breast cancer demonstrated reduced tumor size and improved patient survival rates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-5-(4-tert-butylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how can purity be validated?

- Methodological Answer : Microwave-assisted synthesis is effective for improving yield and reducing reaction time. For example, microwave irradiation (using systems like Milestone Flexi Wave) under controlled temperature and solvent conditions (e.g., ethanol or methanol) can yield the compound efficiently . Purification involves recrystallization, while purity is validated via elemental analysis (CHNS via instruments like Elementar Vario L cube), NMR (¹H/¹³C in DMSO-d₆), and GC-MS to confirm molecular weight and absence of byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., -SH stretch at ~2500 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) and coordination sites (shifts in peaks upon metal binding) .

- UV-Vis Spectroscopy : Detects electronic transitions in metal complexes (e.g., d-d transitions for Cu(II) at ~600 nm, indicative of square planar geometry) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S percentages) .

- ¹H/¹³C NMR : Confirms substituent integration and regiochemistry .

Q. How does this ligand coordinate with transition metals, and what geometries are typically observed?

- Methodological Answer : The ligand coordinates via the amino (-NH₂) and thiol (-SH) groups, forming a five-membered chelate ring. For example:

- Cu(II) : Square planar geometry (evidenced by UV-Vis absorption bands and magnetic moment ~1.73 BM) .

- Zn(II)/Cd(II) : Tetrahedral geometry (confirmed by electronic spectra and ligand field parameters) .

- Ni(II) : Octahedral geometry in some cases, depending on ligand-to-metal ratio .

Q. What experimental protocols are recommended for assessing its antiradical activity using DPPH assays?

- Methodological Answer :

-

Procedure : Mix 2 mL of the compound (in DMSO at 0.002–2 mM) with 2 mL of 0.1 mM DPPH methanolic solution. Incubate at 25°C for 30 minutes .

-

Measurement : Measure absorbance at 517 nm. Calculate antiradical activity (ARA) as:

- Key Findings : Substituents like 2-hydroxybenzylidene enhance activity (up to 88.89% at 1 mM), while 4-fluorobenzylidene reduces efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships when modifying substituents on the triazole-thiol core?

- Methodological Answer : Contradictions (e.g., decreased activity with certain substituents) require:

- Concentration-Dependent Studies : Test activity across a range (e.g., 10⁻³–10⁻⁶ M) to identify optimal efficacy thresholds .

- Computational Modeling : Use DFT to calculate substituent electronic effects (e.g., electron-withdrawing groups reducing radical scavenging) .

- Comparative Analysis : Benchmark against analogs (e.g., pyridyl vs. tert-butylphenoxymethyl substituents) to isolate steric/electronic impacts .

Q. What strategies integrate computational modeling with experimental data to elucidate mechanisms of action, such as corrosion inhibition?

- Methodological Answer :

- Electrochemical Experiments : Perform potentiodynamic polarization and EIS to determine inhibition efficiency (%) and classify inhibitors as mixed-type (e.g., triazole-thiols showing >80% efficiency in HCl) .

- DFT/MD Simulations : Calculate adsorption energies, Fukui indices, and molecular dynamics to model inhibitor-surface interactions (e.g., thiol group binding to Fe atoms) .

Q. What mechanistic insights guide the design of acylation and cyclization reactions involving this compound?

- Methodological Answer :

- Acylation : React with benzoyl chlorides in anhydrous conditions (e.g., POCl₃ as catalyst) to form amides. Monitor via TLC and characterize by IR (C=O stretch at \sim1700 cm⁻¹) .

- Cyclization : Use Mannich reactions (formaldehyde + secondary amines) or acid-catalyzed cyclization to generate triazolothiadiazoles. Optimize temperature (60–80°C) and solvent (ethanol) .

Q. How do mixed-type corrosion inhibition mechanisms of triazole-thiol derivatives correlate with their electrochemical behavior?

- Methodological Answer : Mixed-type inhibitors suppress both anodic (metal dissolution) and cathodic (H₂ evolution) reactions. Key correlations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.